3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride
Overview
Description
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is a chemical compound extensively used in scientific research. Its versatile properties make it valuable for various applications, ranging from pharmaceuticals to material science, where it contributes to groundbreaking discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of difluorobenzene derivatives using trifluoromethoxylating reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Often use halogenating agents and catalysts.
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-(trifluoromethoxy)benzodifluoride
- 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene
Uniqueness
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluoro and trifluoromethoxy groups enhances its reactivity and stability compared to similar compounds .
Biological Activity
Overview
3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS Number: 1803789-83-4) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique substitution pattern contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
The molecular formula of this compound is , and its structure includes multiple fluorine atoms that enhance its lipophilicity and stability. These properties are crucial for its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of the trifluoromethoxy group. This group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. The interactions can lead to modulation of enzyme activities and receptor functions, influencing several biochemical pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity in various assays:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess antimicrobial properties. The specific activity of this compound against different bacterial strains is an area of ongoing research.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Inhibition studies suggest that it may affect enzyme kinetics significantly.
- Cellular Effects : Preliminary studies indicate that the compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Research Findings
Recent studies have employed both experimental and computational methods to elucidate the biological mechanisms of this compound. Key findings include:
- Fluorine Activation Mechanisms : Research has demonstrated that the compound can undergo selective C–F bond activation under certain conditions, which is critical for further functionalization in medicinal chemistry .
- Biochemical Pathway Modulation : The trifluoromethoxy group has been shown to enhance interactions with target proteins, potentially leading to altered signaling pathways .
Case Studies
Various case studies highlight the biological implications of this compound:
- Case Study 1 : A study on enzyme inhibition demonstrated that this compound effectively inhibited a specific target enzyme involved in cancer metabolism, suggesting potential applications in cancer therapeutics.
- Case Study 2 : Another investigation focused on its antimicrobial properties revealed that it exhibited significant activity against resistant bacterial strains, indicating its potential as a lead compound in antibiotic development.
Data Summary Table
Property/Activity | Observations |
---|---|
Molecular Formula | |
Lipophilicity | Enhanced due to trifluoromethoxy group |
Antimicrobial Activity | Significant against various bacterial strains |
Enzyme Inhibition | Effective against specific metabolic enzymes |
Cellular Effects | Influences cell proliferation and apoptosis |
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-difluoro-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-4-1-3(7(11)12)2-5(6(4)10)16-8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMIVDOLXSDAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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